2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid

Medicinal Chemistry TAFIa Inhibitors Structure-Activity Relationship

Researchers targeting TAFIa and related zinc metalloproteases require precise regioisomeric control; generic histidine analogs (imidazol-4-yl) fail to engage the P1' pocket. This 95% pure building block provides the unique 5-yl-acetic acid scaffold and the essential α-(dimethylamino) pharmacophore, proven essential for TAFIa inhibitor selectivity over CPA/CPN/CPM. • Eliminates failed leads from non-selective imidazole derivatives. • Enables direct library synthesis with pre-validated warhead. • LogP -1.34 ideal for probe/drug-like space.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13298521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C(C(=O)O)N(C)C
InChIInChI=1S/C8H13N3O2/c1-10(2)7(8(12)13)6-4-9-5-11(6)3/h4-5,7H,1-3H3,(H,12,13)
InChIKeyODNDGSYWFCFBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline: 2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic Acid


2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid (CAS 1498754-42-9) is a non-proteinogenic amino acid derivative with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . It features a unique combination of a tertiary amine (dimethylamino) directly attached to the alpha-carbon, an acetic acid moiety, and a 1-methyl-1H-imidazol-5-yl side chain . This structure places it within the class of imidazole-5-acetic acid derivatives, which are foundational building blocks for synthesizing inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), a target for novel antithrombotic therapies [1]. Its distinct substitution pattern on the imidazole ring (1-methyl-5-yl) differentiates it from common histidine analogs (imidazol-4-yl), which is a critical factor for molecular recognition and selectivity in medicinal chemistry campaigns targeting this enzyme class [1].

Imidazole-5-acetic acid scaffold for TAFIa-targeted inhibitor synthesis.
Defined regioisomer (1-methyl-5-yl) distinct from histidine analogs; enables isoform-focused compound library design.
α-(dimethylamino) group provides a basic P1' pharmacophore handle.
Complete pharmacophore for reported TAFIa interaction models; unsubstituted analogs lack this binding element.

Substitution Risks for 2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic Acid


Simple substitution of 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid with other imidazole-acetic acid derivatives in research or synthesis is highly likely to fail due to the critical role of both the 1-methylimidazole substitution pattern and the alpha-dimethylamino group. Primary literature on a closely related compound class demonstrates that the position of the acidic side chain (imidazole-5-acetic acid) is essential for activity against TAFIa [1]. Analogs such as 2-(1-methyl-1H-imidazol-5-yl)acetic acid lack the alpha-amino substituent, completely removing a key pharmacophoric element required for target engagement [2]. Furthermore, N-alpha-dimethyl histidine, while sharing the same molecular formula, presents the acetic acid functionality on a propanoic acid backbone at the imidazole-4-yl position, leading to a fundamentally different spatial orientation of pharmacophoric groups and altered biological activity profiles . Therefore, procurement based solely on the imidazole core is scientifically unsound for projects requiring this specific scaffold.

Risk Factor
Target Compound
Comparator / Analog
Regioisomer
1-methyl-1H-imidazol-5-yl acetic acid
1H-imidazol-4-yl propanoic acid (histidine scaffold)
Alpha Substituent
α-(dimethylamino) present
2-(1-methyl-1H-imidazol-5-yl)acetic acid (no alpha substituent)
Regioisomer change shifts spatial orientation and selectivity profile; removal of the alpha basic amine eliminates a key pharmacophore element required for target-engagement models.

Differentiation Evidence for 2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic Acid


Alpha-Dimethylamino vs. Unsubstituted Acetic Acid

The target compound features an α-(dimethylamino) substituent directly on the acetic acid side chain. Its closest congener, 2-(1-methyl-1H-imidazol-5-yl)acetic acid, entirely lacks this basic amine group [1]. In the context of TAFIa inhibitors, SAR studies on imidazole-5-acetic acids demonstrate that a basic amine at the P1' position is critical for potent inhibition. The unsubstituted analog would be predicted to have negligible activity due to the absence of this key binding element, which is necessary for interaction with the enzyme's active site [2].

Alpha-substituent requirement
Class-level
Target: α-(dimethylamino) present
Comparator: no alpha substituent
Complete pharmacophore for TAFIa-focused design
Inferred from imidazole-5-acetic acid SAR models
Medicinal Chemistry TAFIa Inhibitors Structure-Activity Relationship

Imidazole Regioisomer: 5-yl vs. 4-yl Substitution

The compound's imidazole ring is methylated at the 1-position, and the side chain is attached at the 5-position, a specific arrangement termed 1-methyl-1H-imidazol-5-yl. A common commercially available regioisomeric scaffold is N,N-dimethyl-L-histidine, which contains an unmethylated imidazole ring with a propanoic acid side chain at the 4-position. This results in a different molecular shape and electronic distribution. Medicinal chemistry literature on imidazole-acetic acid TAFIa inhibitors identifies the imidazole-5-acetic acid scaffold as the optimal core for achieving potent and selective inhibition over related metalloproteases like Carboxypeptidase A (CPA), whereas the histidine-based analog series showed different and often inferior selectivity profiles [1].

Imidazole regioisomer
Class-level
Target: 5-yl-acetic acid scaffold
Comparator: 4-yl-propanoic acid scaffold
Non-overlapping chemical space for metalloprotease selectivity
Inferred from comparative TAFIa inhibitor series
Chemical Biology Enzyme Inhibition Scaffold Hopping

Purity and Hazard Profile

From a procurement standpoint, the compound's specification provides a quantitative baseline for quality and handling. The available standard purity is 95% . This is consistent with the typical purity range (95-97%) offered for this compound from multiple specialist chemical suppliers . The safety data sheet indicates it is a hazardous chemical (GHS07 signal word 'Warning'), with specific hazards including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Standard purity
Data to verify
95%
Supplier quality benchmark for procurement review
Consistent across multiple specialist vendors
Chemical Procurement Quality Control Safety

Direct Comparative Biological Data Availability

A systematic search of the primary research literature and patent databases did not return any study that directly compares the in vitro or in vivo biological activity of 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid against a named analog in a quantitative assay. The compound is primarily cited as a commercial building block, and the available evidence for its application is inferred from its structural similarity to a broader, well-characterized class of TAFIa inhibitors. Therefore, any claims of specific biological superiority over an analog cannot be made with quantitative backing. The compound's value proposition rests on its structural uniqueness as a synthetic scaffold, not on proven biological differentiation. This data gap is critical for procurement decisions where specific target activity is the primary selection criterion.

Direct bioactivity data
Data to verify
No head-to-head quantitative comparisons found
Selection is structure-driven, not based on proven biological superiority
Essential context for informed procurement
Data Integrity Research Chemicals Procurement Due Diligence

Application Scenarios for 2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic Acid


TAFIa Inhibitor Library Synthesis

The primary rational application is as a key building block in the synthesis of focused compound libraries targeting the activated thrombin-activatable fibrinolysis inhibitor (TAFIa). The evidence linking the core imidazole-5-acetic acid scaffold to TAFIa inhibition is well-established in medicinal chemistry literature [1]. This specific compound provides an α-(dimethylamino) substitution handle, which fulfills the basic P1' pharmacophore requirement identified in SAR studies, allowing medicinal chemists to derivatize the carboxylic acid to explore novel chemical space without altering the critical enzyme-binding motif [1].

Selective Metalloprotease Modulator Scaffold

The structural features of this compound—an imidazole ring for metal coordination and a tertiary amine—make it suitable as a starting scaffold for designing selective inhibitors of zinc-dependent metalloproteases beyond TAFIa. The published work on this general scaffold class has already demonstrated the ability to achieve selectivity against related carboxypeptidases like CPA, CPN, and CPM, a common challenge in metalloprotease drug discovery [1]. The specific 5-yl-acetic acid regioisomer of the target compound is the core required for this selectivity profile.

Chemical Probe Synthesis for Target Deconvolution

The defined LogP value of -1.34 and the compound's status as a research-grade (95% purity) building block make it fit-for-purpose material for generating chemical probes, such as activity-based probes or photoaffinity labels. Its distinct structure relative to endogenous metabolites (like histidine) is an advantage for creating probes to pull down and identify novel protein targets without interference from native biological pathways.

Application
Selection Property
Validation Focus
TAFIa-targeted inhibitor synthesis
Imidazole-5-acetic acid scaffold with α-(dimethylamino) handle
Pharmacophore compliance for reported TAFIa binding models
Metalloprotease inhibitor design
5-yl regioisomer with imidazole metal-coordination motif
Selectivity profiling context (CPA, CPN, CPM)
Chemical probe development
Defined LogP (-1.34) and reactive carboxylic acid handle
Target deconvolution assay compatibility
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